2,2'-dichlorobiphenyl-4-amine
Overview
Description
2,2’-Dichlorobiphenyl-4-amine is an organic compound with the molecular formula C12H9Cl2N It is a derivative of biphenyl, where two chlorine atoms are substituted at the 2 and 2’ positions, and an amine group is attached at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-dichlorobiphenyl-4-amine can be achieved through several methods. One common approach involves the Ullmann reaction, where 2,2’-dichlorobiphenyl is reacted with ammonia or an amine source in the presence of a copper catalyst. This reaction typically requires elevated temperatures and an inert atmosphere to proceed efficiently .
Another method involves the homolytic decarboxylation of aromatic carboxylic acids, where aryl radicals are generated and subsequently react to form the desired chlorobiphenyl derivative .
Industrial Production Methods
Industrial production of 2,2’-dichlorobiphenyl-4-amine often employs large-scale Ullmann reactions due to their scalability and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. Additionally, the use of continuous flow reactors can enhance the production rate and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2,2’-Dichlorobiphenyl-4-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the nitro group to an amine group, although this is less common for this specific compound.
Common Reagents and Conditions
Oxidation: Water radical cations are used as oxidizing agents under ambient conditions.
Substitution: Reagents such as halides and strong bases are used to facilitate substitution reactions.
Major Products
The major products formed from these reactions include quaternary ammonium cations and various substituted biphenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2’-Dichlorobiphenyl-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2’-dichlorobiphenyl-4-amine involves its interaction with specific molecular targets and pathways. It has been shown to induce the hepatic drug-metabolizing enzymes, such as cytochromes P-450, through a receptor-mediated mechanism. This induction is similar to that observed with other polychlorinated biphenyls and involves the binding of the compound to the aryl hydrocarbon receptor (AhR), leading to the activation of downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chlorobiphenyl-4-amine: This compound has a similar structure but with only one chlorine atom substituted at the 2 position.
4,4’-Dichlorobiphenyl: This compound has chlorine atoms substituted at the 4 and 4’ positions instead of the 2 and 2’ positions.
Uniqueness
2,2’-Dichlorobiphenyl-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-chloro-4-(2-chlorophenyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N/c13-11-4-2-1-3-9(11)10-6-5-8(15)7-12(10)14/h1-7H,15H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNEVAUPTKVKYNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=C2)N)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801289085 | |
Record name | 2,2′-Dichloro[1,1′-biphenyl]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801289085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102871-33-0 | |
Record name | 2,2′-Dichloro[1,1′-biphenyl]-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102871-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2′-Dichloro[1,1′-biphenyl]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801289085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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